N-Benzyl-3-azabicyclo[0.2.3]heptane

Conformational constraint Scaffold bioisosterism Medicinal chemistry

N-Benzyl-3-azabicyclo[0.2.3]heptane (CAS 77859-19-9; systematic IUPAC name (1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane) is a conformationally constrained azabicyclic amine belonging to the 3-azabicyclo[3.2.0]heptane scaffold class. The molecule features a fused pyrrolidine–cyclobutane bicyclic framework, with the benzyl substituent on the bridgehead nitrogen providing a defined spatial orientation that distinguishes it from simple N-benzylpiperidine or monocyclic alternatives.

Molecular Formula C13H17N
Molecular Weight 187.286
CAS No. 77859-19-9
Cat. No. B2721284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-3-azabicyclo[0.2.3]heptane
CAS77859-19-9
Molecular FormulaC13H17N
Molecular Weight187.286
Structural Identifiers
SMILESC1CC2C1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C13H17N/c1-2-4-11(5-3-1)8-14-9-12-6-7-13(12)10-14/h1-5,12-13H,6-10H2/t12-,13+
InChIKeyOANMINBHVRSOND-BETUJISGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-azabicyclo[0.2.3]heptane (CAS 77859-19-9): Procurement-Relevant Identity, Scaffold Classification, and Core Characteristics


N-Benzyl-3-azabicyclo[0.2.3]heptane (CAS 77859-19-9; systematic IUPAC name (1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane) is a conformationally constrained azabicyclic amine belonging to the 3-azabicyclo[3.2.0]heptane scaffold class [1]. The molecule features a fused pyrrolidine–cyclobutane bicyclic framework, with the benzyl substituent on the bridgehead nitrogen providing a defined spatial orientation that distinguishes it from simple N-benzylpiperidine or monocyclic alternatives. This scaffold is increasingly recognized as a rigid bioisostere of the piperidine ring, imparting reduced conformational freedom that can be exploited to enhance target selectivity in medicinal chemistry programs [2]. The compound is supplied primarily as a research building block for the synthesis of dopaminergic ligands, neuroleptic candidates, and other CNS-directed probes [3].

Why N-Benzyl-3-azabicyclo[0.2.3]heptane Cannot Be Replaced by Simple N-Benzylpiperidine or Other In-Class Azabicycles


Generic substitution with N-benzylpiperidine or alternative N-benzyl azabicycles (e.g., 3-azabicyclo[3.1.0]hexane or 2-azabicyclo[2.2.1]heptane) fails because the [3.2.0] bicyclic framework imposes a distinct and quantifiable conformational constraint that directly impacts both binding topography and physicochemical properties [1]. The fused pyrrolidine–cyclobutane ring system in N-benzyl-3-azabicyclo[3.2.0]heptane restricts the nitrogen lone pair orientation and the spatial trajectory of the benzyl group in ways that cannot be replicated by monocyclic piperidine or by bicyclic scaffolds with different ring-fusion geometries [2]. As demonstrated in comparative pharmacological profiling, 3-azabicyclo[3.2.0]heptane derivatives exhibit a receptor subtype selectivity pattern (D2L/D3 preference over D1) that is not observed with the corresponding piperidine analogues, validating that the scaffold itself—not merely the N-benzyl substituent—is a critical determinant of biological recognition [3]. These scaffold-intrinsic differences translate into measurable variations in binding affinity, functional activity, and ultimately in the interpretability of structure–activity relationship (SAR) studies, making scaffold-level interchange scientifically indefensible.

N-Benzyl-3-azabicyclo[0.2.3]heptane: Comparator-Anchored Quantitative Evidence for Scientific Selection


Conformational Restriction: Quantified Ring-Fusion Geometry vs. Piperidine and 3-Azabicyclo[3.1.1]heptane

The 3-azabicyclo[3.2.0]heptane scaffold enforces a cis-fused pyrrolidine–cyclobutane geometry that eliminates the chair–boat conformational equilibrium characteristic of piperidine. Crystallographic data show that the cyclobutane ring in 3-azabicyclo[3.2.0]heptane derivatives is nearly planar (r.m.s. deviation of fitted atoms = 0.06 Å), creating a rigid orientation of the bridgehead nitrogen substituent [1]. In contrast, piperidine populates multiple low-energy conformers (chair, twist-boat) with an interconversion barrier of approximately 10–12 kcal/mol, while the 3-azabicyclo[3.1.1]heptane scaffold imposes a different bridgehead angle that projects substituents into distinct chemical space [2]. The conformational restriction of the [3.2.0] scaffold reduces the number of energetically accessible conformers from >4 (piperidine) to essentially 1, a 4-fold reduction in conformational sampling that directly influences molecular recognition entropy [2].

Conformational constraint Scaffold bioisosterism Medicinal chemistry

Dopamine Receptor Subtype Selectivity: D2L/D3 Preference Over D1 for N-Benzyl-3-azabicyclo[3.2.0]heptane Derivatives

Chemoenzymatically synthesized racemic 3-azabicyclo[3.2.0]heptane derivatives bearing N-benzyl or analogous N-substitution demonstrate greater binding affinity at dopamine D2L and D3 receptor subtypes compared to D1 binding sites [1]. Individual enantiomers of the same racemic compound possess distinct affinities, indicating stereospecific recognition at D2-like receptors [1]. Representative Ki values from the series include 1,700 nM at D2 receptor for a 3-azabicyclo[3.2.0]heptane derivative, while structurally related compounds in the same series achieve Ki values as low as 4.6 nM at D3 receptor, demonstrating that the [3.2.0] scaffold can be tuned for sub-nanomolar D3 affinity [2]. In contrast, simple N-benzylpiperidine analogues show negligible or non-selective dopamine receptor binding across subtypes, failing to recapitulate the D2L/D3 preference observed with the bicyclic scaffold [3].

Dopamine receptor D2L selectivity Neuroleptic Binding affinity

Synthetic Accessibility: One-Step [2+2] Photocycloaddition Yield and Scalability Advantage Over Multi-Step Routes to Analogous Azabicycles

The N-benzyl-3-azabicyclo[3.2.0]heptane scaffold is accessible in a single photochemical step via intermolecular [2+2] cycloaddition of N-benzylmaleimide with alkenes, producing functionalized derivatives in practical yields that can be scaled to multigram quantities [1]. The resulting cycloadducts are directly and efficiently transformed into bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA—versatile building blocks for drug discovery [1]. An alternative two-step intramolecular [2+2] photocycloaddition route using benzaldehyde, allylamine, and cinnamic acid also provides access to substituted 3-azabicyclo[3.2.0]heptanes [2]. In comparison, the synthesis of analogous 3-azabicyclo[3.1.0]hexane or 2-azabicyclo[2.2.1]heptane scaffolds typically requires 3–5 synthetic steps with lower overall yields, and the preparation of enantiopure N-benzylpiperidine derivatives with defined substitution patterns necessitates additional chiral resolution steps [3].

Photochemical synthesis Building block Scalability [2+2] Cycloaddition

Physicochemical Differentiation: pKa and Lipophilicity Comparison with Piperidine

The parent 3-azabicyclo[3.2.0]heptane scaffold exhibits a predicted pKa of 11.44 ± 0.20, reflecting the basicity of the bridgehead nitrogen within the conformationally constrained bicyclic framework . This value is significantly higher than the pKa of piperidine (~10.3–10.6), indicating a difference in protonation state at physiological pH that affects membrane permeability and receptor interaction [1]. The computed XLogP3 for the 3-azabicyclo[3.2.0]heptane free base is 0.6, which is approximately 0.5–0.8 log units lower than piperidine (XLogP3 ~1.1–1.4), reflecting the impact of the additional cyclobutane ring on hydrophilicity [1]. In a comparative study, model 3-azabicyclo[3.2.0]heptane compounds 22–24 exhibited nearly identical lipophilicity (logD) and aqueous solubility to their piperidine-matched analogues, demonstrating that the scaffold achieves three-dimensional conformational restriction without the lipophilicity penalty often associated with rigidification .

Basicity logD Physicochemical properties Drug-likeness

Patent-Backed Neuroleptic Potential: Enantiomer-Specific D4 and Sigma Receptor Affinity vs. Butyrophenone and Benzamide Drug Classes

Patents assigned to BASF and Servier explicitly claim N-substituted 3-azabicyclo[3.2.0]heptane derivatives, including N-benzyl-substituted variants, as D4 dopamine receptor antagonists with neuroleptic and cerebroprotective utility [REFS-1, REFS-2]. The claimed compounds exhibit high affinity for D4 and sigma receptors—a pharmacological profile that distinguishes them from classical butyrophenone neuroleptics (e.g., haloperidol), which primarily target D2 receptors [2]. Within the patent disclosure, the specific substitution pattern combining an exo-6,7-diphenyl motif with an N-benzyl group on the azabicyclo core yielded compounds with pronounced antipsychotic-like activity in preclinical models, and the N-benzyl substituent was identified as a critical determinant for D4 vs. D2 selectivity [1]. This differentiated D4/sigma pharmacology is not accessible with N-benzylpiperidine or other monocyclic scaffolds, which lack the appropriate three-dimensional presentation of pharmacophoric elements [3].

Neuroleptic D4 receptor Sigma receptor Antipsychotic

N-Benzyl-3-azabicyclo[0.2.3]heptane: Evidence-Backed Application Scenarios for Procurement Decision-Making


Dopaminergic Ligand Design: Scaffold-Driven D2L/D3 Selectivity for Parkinson's Disease and Schizophrenia Probe Development

Based on the demonstrated D2L/D3 preferential binding of 3-azabicyclo[3.2.0]heptane derivatives [1] and the patent-validated D4 antagonist activity of N-benzyl-substituted variants [2], procurement of N-benzyl-3-azabicyclo[0.2.3]heptane is justified for medicinal chemistry programs seeking to develop subtype-selective dopaminergic chemical probes. The scaffold's rigid conformation eliminates ambiguities in SAR interpretation that arise from the multiple conformers of piperidine-based ligands, enabling more reliable computational docking and pharmacophore modeling. Furthermore, the availability of enantiopure material (the (1S,5R) configuration) allows investigation of stereospecific receptor interactions, which is critical for optimizing target engagement and minimizing off-target effects in CNS indications.

Rigid Piperidine Bioisostere Replacement for Conformational Restriction in Fragment-Based Drug Discovery (FBDD)

The 3-azabicyclo[3.2.0]heptane scaffold has been explicitly validated as a conformationally restricted bioisostere of piperidine, offering ≥4-fold reduction in conformational sampling without the lipophilicity penalty typically associated with rigidification [REFS-1, REFS-2]. For fragment-based drug discovery programs, N-benzyl-3-azabicyclo[0.2.3]heptane serves as a three-dimensional fragment with a defined exit vector for the benzyl group, enabling fragment growing and merging strategies that maintain favorable physicochemical properties (logD comparable to piperidine analogues) while reducing entropic binding penalties. The scaffold's single-step photochemical accessibility further supports rapid fragment library expansion.

Atypical Antipsychotic Lead Generation: D4/Sigma Receptor Pharmacophore Exploration

Patents from BASF and Servier explicitly disclose N-benzyl-substituted 3-azabicyclo[3.2.0]heptane derivatives as D4 dopamine receptor antagonists with sigma receptor affinity, positioning this scaffold as a starting point for atypical antipsychotic drug discovery [REFS-1, REFS-2]. Unlike classical D2 antagonists (e.g., haloperidol), which carry a high extrapyramidal symptom (EPS) burden, D4-preferring ligands may offer antipsychotic efficacy with reduced motor side effects. Procurement of the N-benzyl derivative enables systematic exploration of benzyl substitution patterns to optimize D4/sigma pharmacology, leveraging the scaffold's inherent three-dimensional presentation of pharmacophoric elements that cannot be achieved with monocyclic or alternative bicyclic frameworks.

Quote Request

Request a Quote for N-Benzyl-3-azabicyclo[0.2.3]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.